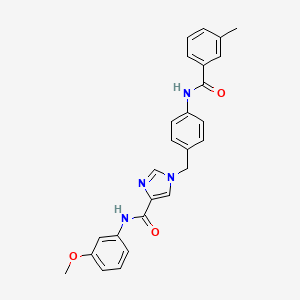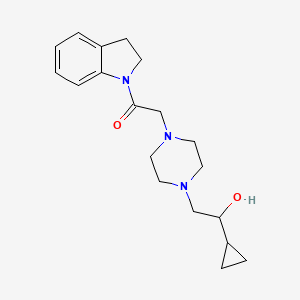
2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-1-(indolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-1-(indolin-1-yl)ethanone is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This molecule has been synthesized and studied extensively in recent years, and its mechanism of action and physiological effects have been investigated in detail.
Scientific Research Applications
Electrochemical Synthesis and Organic Reactions
- Electrochemical Synthesis Techniques: Research has explored electrochemical methods to synthesize derivatives involving components like piperazine, which is structurally related to the compound . For instance, electrochemical oxidation techniques have been utilized to generate novel derivatives with potential for further application in synthetic chemistry and drug development (Nematollahi et al., 2014).
Biological Activity and Anticancer Potential
- Anticancer Activity: Studies on compounds incorporating elements like piperazine and indoline have shown promising anticancer activity. For example, research on piperazine-2,6-dione derivatives highlighted their potential in cancer treatment due to significant anticancer activity against various cancer cell lines (Kumar et al., 2013).
Advancements in Drug Discovery
- Drug Discovery and Development: The exploration of indoline and piperazine containing derivatives has contributed to the identification and optimization of new drug candidates. Such studies often focus on enhancing the biological activity and pharmacological profile of these compounds for potential therapeutic applications (Zhao et al., 2002).
Synthetic Methodologies and Chemical Transformations
- Synthetic Methodologies: Research has been dedicated to developing efficient synthetic routes for producing complex molecules that include functionalities related to piperazine and indoline. These methodologies aim to improve the accessibility of such compounds for further chemical and biological investigations (Amani & Nematollahi, 2011).
properties
IUPAC Name |
2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c23-18(16-5-6-16)13-20-9-11-21(12-10-20)14-19(24)22-8-7-15-3-1-2-4-17(15)22/h1-4,16,18,23H,5-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCLWIYOOQQJEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)CC(=O)N3CCC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-1-(indolin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2880742.png)
![4-[(4-methylbenzyl)oxy]-N'-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide](/img/structure/B2880743.png)
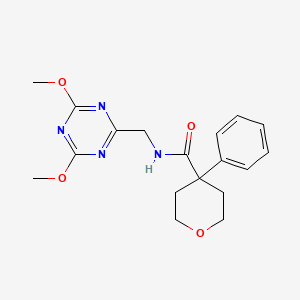
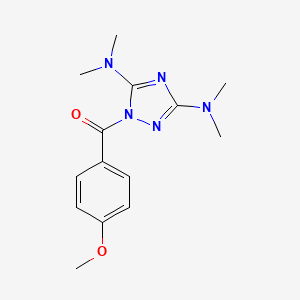
![1-[(2-Chlorophenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2880747.png)
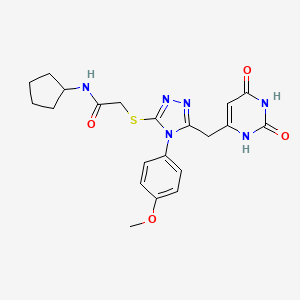
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2880749.png)
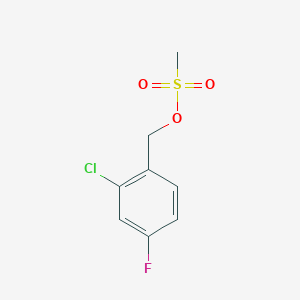

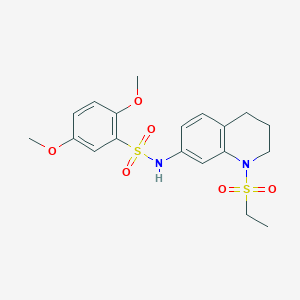
![[4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methanamine](/img/structure/B2880757.png)

